1-(4-Isopropylphenyl)pentan-1-amine hydrochloride, also known by its chemical name, is a compound classified as an amine due to the presence of the amine functional group (-NH). It is recognized for its potential applications in various scientific fields, particularly in organic synthesis and biological research. The compound is associated with the CAS number 1197236-36-4 and has a molecular formula of CHClN, with a molecular weight of 213.75 g/mol .
This compound can be synthesized through several chemical processes, often involving alkylation reactions and subsequent reductions. Its production is relevant in both academic research and industrial applications, where it serves as an intermediate in the synthesis of other organic compounds.
The synthesis of 1-(4-Isopropylphenyl)pentan-1-amine hydrochloride typically involves the following steps:
Industrial-scale synthesis may optimize these methods for higher yields and purity, utilizing controlled reaction conditions such as temperature, pressure, and solvent selection to ensure consistency.
The molecular structure of 1-(4-Isopropylphenyl)pentan-1-amine hydrochloride features:
Property | Value |
---|---|
Molecular Formula | CHClN |
Molecular Weight | 213.75 g/mol |
IUPAC Name | 1-(4-Isopropylphenyl)pentan-1-amine; hydrochloride |
InChI | InChI=1S/C12H20ClN/c1-3... |
Canonical SMILES | CCCCC(C1=CC=C(C=C1)C(C)C)N.Cl |
1-(4-Isopropylphenyl)pentan-1-amine hydrochloride can undergo several chemical reactions:
Common reagents and conditions include organic solvents like dichloromethane and ethanol, with reaction temperatures ranging from room temperature to reflux conditions.
The mechanism of action for 1-(4-Isopropylphenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. Upon binding to these targets, it modulates their activity, resulting in various biological effects. The precise pathways depend on the specific biological context being studied.
The compound has been noted for its potential irritant properties, necessitating caution during handling.
1-(4-Isopropylphenyl)pentan-1-amine hydrochloride has diverse applications:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3